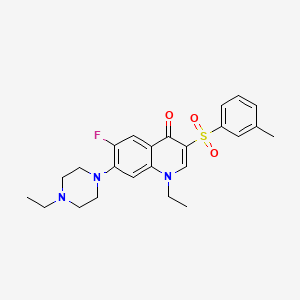

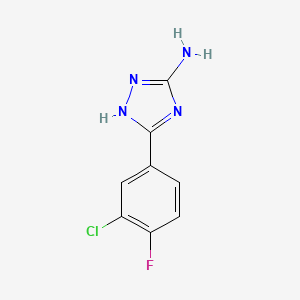

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine, also known as 5-CFPT, is a synthetic compound belonging to the class of triazole derivatives. It is an important chemical used in a variety of scientific research applications and has been studied extensively in recent years.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing 1,2,4-triazole derivatives, which are similar to 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine, have been extensively studied for their antimicrobial properties. For instance, a study by Karthikeyan et al. (2006) discovered that certain triazole Schiff bases showed promising antibacterial and antifungal activity. Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that exhibited good antimicrobial activities against test microorganisms.

Structural Analysis and Characterization

The molecular structure and intermolecular interactions of 1,2,4-triazole derivatives have been a subject of research to understand their biological activities better. Shukla et al. (2014) conducted an experimental and theoretical analysis of lp⋯π intermolecular interactions in 1,2,4-triazole derivatives, providing insights into the nature of these interactions.

Synthesis Techniques

Innovative synthesis methods for 1,2,4-triazole derivatives have been explored. Moreno-Fuquen et al. (2019) reported a catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, highlighting the efficiency and environmental friendliness of this method.

Antitumor Activity

The potential of 1,2,4-triazole derivatives in antitumor applications has been investigated. A study by Bhat et al. (2009) synthesized 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, which exhibited moderate to excellent growth inhibition in various cancer cell lines.

Corrosion Inhibition

Triazole derivatives are also researched for their role as corrosion inhibitors. Chaitra et al. (2015) evaluated triazole Schiff bases as corrosion inhibitors on mild steel, providing insights into their effectiveness in industrial applications.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as gefitinib , have been shown to target tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK) .

Mode of Action

Gefitinib, a compound with a similar structure, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the egfr-tk . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit tyrosinase, a key enzyme in the melanogenesis pathway .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as gefitinib, could provide some insights .

Result of Action

Similar compounds have been shown to inhibit tyrosinase, which could potentially lead to a decrease in melanin production .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially influence the action of similar compounds .

Eigenschaften

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYWLUBAIRURLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)

![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)

![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)

![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)

![2-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one](/img/structure/B2471983.png)

![1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea](/img/no-structure.png)